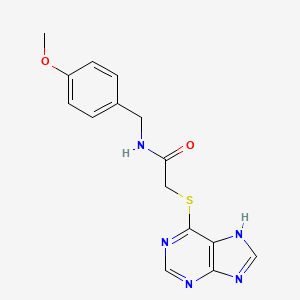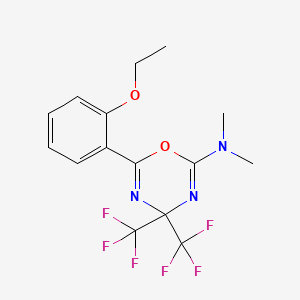
N-(4-methoxybenzyl)-2-(9H-purin-6-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MBA , is a synthetic organic compound. Its chemical formula is C₁₃H₁₆N₆O₂S, and it combines a purine base (derived from adenine) with an acetamide group. The compound’s structure includes a benzyl group attached to the nitrogen atom of the purine ring via a methoxy (OCH₃) linker. MBA is of interest due to its potential biological activities and applications.
Métodos De Preparación
2.1 Synthetic Routes: Several synthetic routes exist for MBA, but one common method involves the following steps:
Purine Derivative Synthesis: Start with a purine derivative (e.g., 6-mercaptopurine) and react it with 4-methoxybenzyl chloride to form the benzylated purine intermediate.
Acetylation: The benzylated purine intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Purification: The resulting MBA compound is purified through recrystallization or chromatography.
2.2 Industrial Production: MBA is not produced on an industrial scale, but it serves as a valuable intermediate in the synthesis of other compounds.
Análisis De Reacciones Químicas
MBA can undergo various chemical reactions:
Oxidation: MBA can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the benzyl group can yield the corresponding methyl derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major products formed during these reactions depend on reaction conditions and substituents. For example, reduction of the benzyl group leads to N-(4-methoxyethyl)-2-(9H-purin-6-ylsulfanyl)acetamide.
Aplicaciones Científicas De Investigación
MBA has diverse applications:
Medicine: MBA derivatives exhibit antiviral, anticancer, and anti-inflammatory properties. Researchers explore their potential as drug candidates.
Chemical Biology: MBA-based probes help study purine-related pathways and enzyme activity.
Industry: MBA serves as a building block for other compounds.
Mecanismo De Acción
The exact mechanism of MBA’s effects remains an active area of research. It likely involves interactions with purine receptors, enzymes, or cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
MBA’s uniqueness lies in its combination of a purine scaffold with a benzyl group. Similar compounds include 6-mercaptopurine (without the benzyl group) and other purine-based derivatives.
Propiedades
Fórmula molecular |
C15H15N5O2S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5O2S/c1-22-11-4-2-10(3-5-11)6-16-12(21)7-23-15-13-14(18-8-17-13)19-9-20-15/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,17,18,19,20) |
Clave InChI |
XLJQMEUZSPZIKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566955.png)
![5-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11566956.png)
![methyl 4-{7-[(2,5-dimethylphenyl)carbamoyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11566964.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11566976.png)
![[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11566978.png)
![N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide](/img/structure/B11566983.png)

![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2,4-dichlorophenoxy)acetate](/img/structure/B11567008.png)
![Ethyl 4-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11567011.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)
![3-[Bromo(phenyl)methyl]-8-cyano-5,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B11567016.png)
![10-Bromo-3-(butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11567025.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
